The Chemical Structure, Synthesis, and Anticonvulsant Pharmacology of 4-Amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063)
The Chemical Structure, Synthesis, and Anticonvulsant Pharmacology of 4-Amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063)
Executive Summary
4-Amino-N-(2,6-dimethylphenyl)phthalimide , widely known in pharmacological literature by its investigational code ADD 213063 , is a synthetic phthalimide derivative developed as a highly potent anticonvulsant[1][2]. Designed to target voltage-gated sodium channels (VGSCs), this compound mimics the 3D pharmacophore of prototype antiepileptic drugs like phenytoin (PHT) and carbamazepine (CBZ)[1][2]. This technical guide provides an in-depth analysis of its structural chemistry, synthetic pathways, and validated pharmacological protocols, serving as a comprehensive resource for drug development professionals and medicinal chemists.
Chemical Structure & Molecular Topology
The therapeutic efficacy of ADD 213063 is directly dictated by its precise molecular architecture. The compound consists of a planar phthalimide core, an orthogonal 2,6-dimethylphenyl moiety, and an electron-donating amino group.
Structural Nomenclature & Equivalency
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IUPAC Name: 5-amino-2-(2,6-dimethylphenyl)isoindole-1,3-dione[3].
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Nomenclature Note: In chemical literature, the molecule is frequently referred to as "4-amino-N-(2,6-dimethylphenyl)phthalimide." This is because the 4-position on the precursor phthalic acid ring corresponds to the 5-position on the fused isoindoline-1,3-dione bicyclic system[3].
Mechanistic Rationale of the Structure
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The Phthalimide Core: Provides a rigid, planar hydrogen-bond acceptor system via its two carbonyl groups, essential for anchoring the molecule within the receptor pocket.
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The 2,6-Dimethylphenyl Group (Causality of Atropisomerism): The ortho-methyl groups create severe steric hindrance against the adjacent phthalimide carbonyls. This steric clash restricts rotation around the N-C(aryl) bond, forcing the aromatic ring into an orthogonal conformation (perpendicular to the phthalimide plane). This specific 3D topology is critical for biological activity, as it perfectly mimics the twisted, non-planar conformation of phenytoin's two phenyl rings, allowing it to fit into the inner pore of the VGSC[2].
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The 4-Amino Substitution: Acts as a hydrogen-bond donor and an electron-donating group. It enhances the molecule's aqueous solubility compared to unsubstituted analogs and provides an additional interaction point with the amino acid residues of the sodium channel[2].
Table 1: Physicochemical Properties[3]
| Property | Value | Pharmacological Significance |
| Molecular Formula | C16H14N2O2 | Standard small-molecule lipophilic core |
| Molecular Weight | 266.29 g/mol | Optimal for rapid CNS penetration (< 400 Da) |
| XLogP3 | 2.9 | Ideal lipophilicity for crossing the Blood-Brain Barrier (BBB) |
| TPSA | 63.4 Ų | Excellent CNS bioavailability (well below the < 90 Ų threshold) |
| Hydrogen Bond Donors | 1 | Facilitates target binding without compromising membrane permeability |
| Hydrogen Bond Acceptors | 2 | Anchors the molecule to the VGSC inner pore |
Chemical Synthesis Protocol
The synthesis of ADD 213063 relies on a robust two-step process: a high-temperature condensation followed by a chemoselective reduction[4].
Rationale for Experimental Choices
The condensation of 4-nitrophthalic anhydride with 2,6-dimethylaniline requires forcing conditions (glacial acetic acid under reflux) because the ortho-methyl groups of the aniline heavily shield the amine, making nucleophilic attack difficult. For the subsequent reduction, Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon (Pd/C) and cyclohexene is selected over high-pressure H₂ gas. CTH is highly chemoselective—it efficiently reduces the nitro group to an amine without risking the over-reduction of the imide carbonyls, while also eliminating the safety hazards of pressurized hydrogen in the laboratory.
Step-by-Step Methodology
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Condensation: Dissolve 1.0 equivalent of 4-nitrophthalic anhydride and 1.1 equivalents of 2,6-dimethylaniline in glacial acetic acid.
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Reflux & Dehydration: Heat the mixture to reflux (~118°C) for 4–6 hours. Monitor the reaction via TLC (eluent: Hexane/EtOAc) until the anhydride is fully consumed.
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Precipitation: Cool the mixture to room temperature and pour it into vigorously stirred ice water. Filter the resulting precipitate (4-nitro-N-(2,6-dimethylphenyl)phthalimide) and wash with cold water.
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Catalytic Transfer Hydrogenation: Suspend the intermediate in absolute ethanol. Add a catalytic amount of 10% Pd/C and an excess of cyclohexene (acting as the hydrogen donor).
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Reduction Reflux: Reflux the suspension for 2–3 hours. The cyclohexene donates hydrogen (oxidizing to benzene) to reduce the nitro group.
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Self-Validation & Purification: Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure ADD 213063. Validate structural integrity via HPLC (>98% purity) and ¹H-NMR (confirming the disappearance of downfield nitro-aromatic shifts and the appearance of a broad -NH₂ singlet).
Caption: Synthetic workflow for ADD 213063 via condensation and catalytic transfer hydrogenation.
Pharmacological Profile & Mechanism of Action
ADD 213063 functions as a state-dependent blocker of neuronal voltage-gated sodium channels (VGSCs)[2].
Mechanism of Action
During high-frequency repetitive firing (HFRF)—the cellular hallmark of a seizure—VGSCs rapidly cycle between resting, open, and inactivated states. ADD 213063 preferentially binds to the inactivated state of the channel's inner pore. By stabilizing this inactive conformation, the drug prolongs the refractory period of the neuron, effectively preventing the propagation of aberrant action potentials without disrupting normal, low-frequency neuronal signaling[2][5].
Caption: Mechanism of action of ADD 213063 stabilizing the inactivated state of voltage-gated sodium channels.
In Vivo Efficacy & Experimental Validation
Extensive testing within the Anticonvulsant Drug Development (ADD) program demonstrated that ADD 213063 is highly effective against maximal electroshock seizures (MES), exhibiting a profile that closely parallels Carbamazepine[1].
Table 2: Anticonvulsant Activity in Rat MES Model (Oral Dosing)[1]
| Compound | MES ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) |
| ADD 213063 | 25.2 | > 1890 | > 75 |
| Carbamazepine (CBZ) | ~ 36.0 | ~ 1440 | ~ 40 |
| Phenytoin (PHT) | ~ 39.0 | ~ 780 | ~ 20 |
Note: A higher Protective Index (PI = TD₅₀ / ED₅₀) indicates a wider therapeutic window and superior safety profile.
Protocol: Maximal Electroshock Seizure (MES) Evaluation
Rationale: The MES test is the gold standard in antiepileptic drug discovery for identifying compounds that prevent generalized tonic-clonic seizures. The protocol is self-validating through the concurrent measurement of neurotoxicity (rotarod test) to establish the Protective Index.
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Subject Preparation: Utilize adult male Sprague-Dawley rats. Fast the animals for 12 hours prior to testing to ensure consistent gastrointestinal absorption.
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Dosing: Administer ADD 213063 orally via gavage, suspended in a 0.5% methylcellulose vehicle. Utilize a dose-response range (e.g., 5, 15, 25, 50 µmol/kg). Include a vehicle-only negative control group and a Carbamazepine positive control group.
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Electroshock Delivery: At the established time of peak effect (typically 1–2 hours post-administration), apply a 60 Hz alternating current of 150 mA for 0.2 seconds via corneal electrodes.
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Observation & Scoring: Observe the subjects for the presence or absence of the hindlimb tonic extension (HLTE) phase. Complete abolition of the HLTE signifies protection.
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Data Validation: Calculate the ED₅₀ (Effective Dose for 50% protection) using probit analysis. Concurrently, evaluate motor impairment using the rotarod test to determine the TD₅₀ (Toxic Dose). The calculation of the Protective Index (PI > 75 for ADD 213063) definitively validates the compound's safety and efficacy margins[1].
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 124031, 4-Amino-N-(2,6-dimethylphenyl)phthalimide." PubChem (2025). URL:[Link]
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Vamecq, J., et al. "Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats." Epilepsia (1996). PubMed (PMID: 8996195). URL:[Link]
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Vamecq, J., et al. "Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide." Journal of Medicinal Chemistry (1998). PubMed (PMID: 9719582). URL: [Link]
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- 1. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-N-(2,6-dimethylphenyl)phthalimide | C16H14N2O2 | CID 124031 - PubChem [pubchem.ncbi.nlm.nih.gov]
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